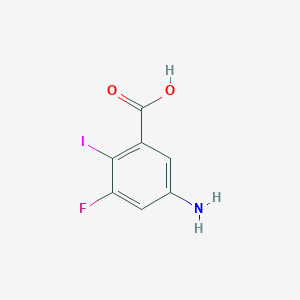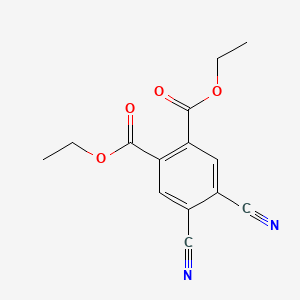![molecular formula C12H18F3N3 B14783905 cis-1-[1-[4-(Trifluoromethyl)cyclohexyl]ethyl]pyrazol-4-amine](/img/structure/B14783905.png)
cis-1-[1-[4-(Trifluoromethyl)cyclohexyl]ethyl]pyrazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
cis-1-[1-[4-(Trifluoromethyl)cyclohexyl]ethyl]pyrazol-4-amine: is a chemical compound known for its unique structure and properties It features a pyrazole ring substituted with an amine group and a cyclohexyl group bearing a trifluoromethyl substituent
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of cis-1-[1-[4-(Trifluoromethyl)cyclohexyl]ethyl]pyrazol-4-amine typically involves the following steps:
Formation of the Cyclohexyl Intermediate: The cyclohexyl intermediate is synthesized by introducing a trifluoromethyl group to a cyclohexane ring through a Friedel-Crafts alkylation reaction.
Formation of the Pyrazole Ring: The pyrazole ring is formed by reacting hydrazine with a 1,3-diketone under acidic conditions.
Coupling Reaction: The cyclohexyl intermediate is then coupled with the pyrazole ring through a nucleophilic substitution reaction, resulting in the formation of the desired compound.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the pyrazole ring or the trifluoromethyl group, resulting in the formation of various reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group or the trifluoromethyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Reduced pyrazole or cyclohexyl derivatives.
Substitution: Various substituted pyrazole or cyclohexyl derivatives.
科学的研究の応用
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that are used as catalysts in organic reactions.
Material Science: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Biology and Medicine:
Drug Development: The compound is investigated for its potential as a pharmacophore in the design of new drugs, particularly for its ability to interact with biological targets.
Biological Probes: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Industry:
Agriculture: The compound is explored for its potential use as a pesticide or herbicide due to its bioactive properties.
Electronics: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism of action of cis-1-[1-[4-(Trifluoromethyl)cyclohexyl]ethyl]pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can bind to its target, modulating its activity through various pathways, such as inhibition or activation of enzymatic functions.
類似化合物との比較
1-[4-(Trifluoromethyl)phenyl]pyrazol-4-amine: Similar structure but with a phenyl ring instead of a cyclohexyl ring.
1-[4-(Trifluoromethyl)cyclohexyl]pyrazol-4-amine: Lacks the ethyl group on the cyclohexyl ring.
1-[1-(Cyclohexyl)ethyl]pyrazol-4-amine: Lacks the trifluoromethyl group.
Uniqueness: cis-1-[1-[4-(Trifluoromethyl)cyclohexyl]ethyl]pyrazol-4-amine is unique due to the presence of both the trifluoromethyl group and the ethyl group on the cyclohexyl ring. This combination imparts distinct physicochemical properties, such as increased lipophilicity and steric hindrance, which can influence its reactivity and biological activity.
特性
分子式 |
C12H18F3N3 |
|---|---|
分子量 |
261.29 g/mol |
IUPAC名 |
1-[1-[4-(trifluoromethyl)cyclohexyl]ethyl]pyrazol-4-amine |
InChI |
InChI=1S/C12H18F3N3/c1-8(18-7-11(16)6-17-18)9-2-4-10(5-3-9)12(13,14)15/h6-10H,2-5,16H2,1H3 |
InChIキー |
FWZUPAYSNPCEPS-UHFFFAOYSA-N |
正規SMILES |
CC(C1CCC(CC1)C(F)(F)F)N2C=C(C=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(piperidin-1-yl)pyrrolidine-2-carboxylic acid](/img/structure/B14783840.png)
![N-[(E)-(4-tert-Butylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14783847.png)



![Tert-butyl 2-amino-2-(3-azabicyclo[3.1.1]heptan-6-yl)acetate](/img/structure/B14783872.png)
![Tert-butyl 4-[(2-aminopropanoylamino)methyl]piperidine-1-carboxylate](/img/structure/B14783877.png)
![4,4,8,8-Tetrakis(3,5-diphenylphenyl)-2,2-dimethyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-ium 6-oxide](/img/structure/B14783878.png)

![Methyl 3-[2-[4-(trifluoromethoxy)anilino]-1-(3,3,5-trimethylcyclohexyl)benzimidazol-5-yl]propanoate](/img/structure/B14783894.png)


